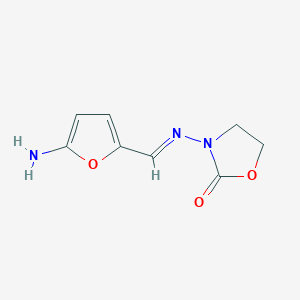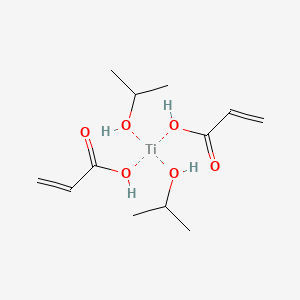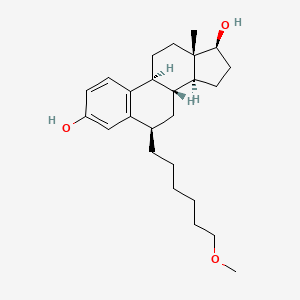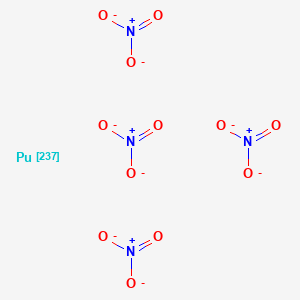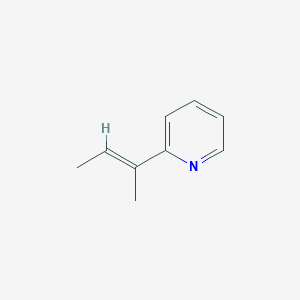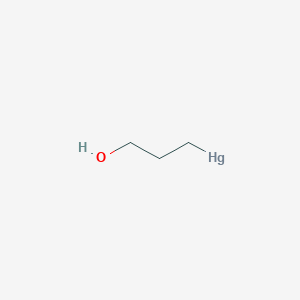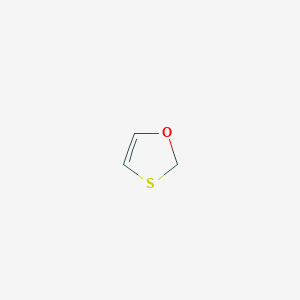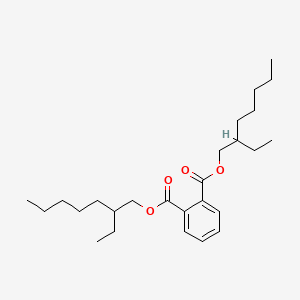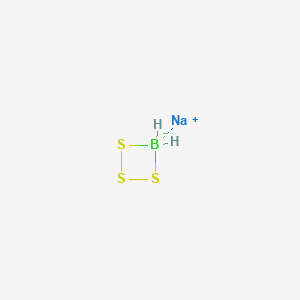
2-Tetradecyloctadecyl octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tetradecyloctadecyl octanoate is a chemical compound with the molecular formula C40H80O2. It is an ester formed from octanoic acid and a long-chain alcohol. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Tetradecyloctadecyl octanoate can be synthesized through the esterification of octanoic acid with a long-chain alcohol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and selectivity of the esterification process.
Chemical Reactions Analysis
Types of Reactions
2-Tetradecyloctadecyl octanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of octanoic acid and the corresponding alcohol.
Oxidation: The long-chain alcohol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol and octanoic acid using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, and heat.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Octanoic acid and the corresponding alcohol.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols and octanoic acid.
Scientific Research Applications
2-Tetradecyloctadecyl octanoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: It is used in studies of lipid metabolism and as a substrate for enzyme assays.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: It is used as a lubricant and in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of 2-Tetradecyloctadecyl octanoate involves its interaction with biological membranes and enzymes. The long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also serve as a substrate for lipases, which hydrolyze the ester bond to release octanoic acid and the corresponding alcohol. These products can then participate in various metabolic pathways.
Comparison with Similar Compounds
2-Tetradecyloctadecyl octanoate can be compared with other long-chain esters, such as:
- 2-Tetradecyloctadecyl decanoate
- 2-Tetradecyloctadecyl dodecanoate
- 2-Tetradecyloctadecyl hexanoate
These compounds share similar structural features but differ in the length of the fatty acid chain. The unique properties of this compound, such as its specific chain length and ester bond, make it distinct in terms of its physical and chemical properties, as well as its applications in various fields.
Properties
CAS No. |
93778-26-8 |
|---|---|
Molecular Formula |
C40H80O2 |
Molecular Weight |
593.1 g/mol |
IUPAC Name |
2-tetradecyloctadecyl octanoate |
InChI |
InChI=1S/C40H80O2/c1-4-7-10-13-15-17-19-21-22-24-26-28-31-33-36-39(38-42-40(41)37-34-29-12-9-6-3)35-32-30-27-25-23-20-18-16-14-11-8-5-2/h39H,4-38H2,1-3H3 |
InChI Key |
AYXOLCSDTLRHLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)COC(=O)CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


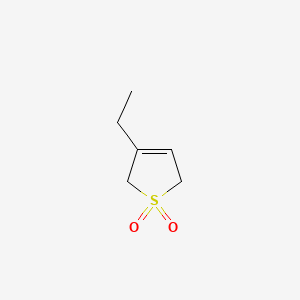
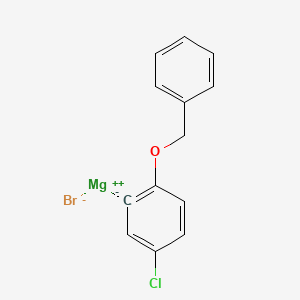
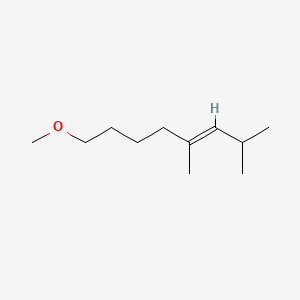
![Propanedioic acid, 2-methyl-2-[5-[(methylsulfonyl)oxy]pentyl]-, 1,3-bis(1,1-dimethylethyl) ester](/img/structure/B12646659.png)
